6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid o-tolylamide
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Overview
Description
6-hydroxy-N-(2-methylphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a compound belonging to the class of hydroxyquinolones. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(2-methylphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves the reaction of ethyl ester derivatives with corresponding anilines. The reaction is carried out at approximately 140°C in the presence of a small amount of dimethylformamide (DMF) to facilitate the process . The yields of these reactions are generally good, although purification can sometimes present challenges due to the formation of colored complexes with heavy metal cations .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring efficient purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(2-methylphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group or other functional groups within the molecule.
Reduction: Reduction reactions can alter the quinoline ring or other parts of the molecule.
Substitution: Substitution reactions, particularly involving the hydroxy group, can lead to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with altered functional groups, while substitution reactions can produce a variety of hydroxyquinolone derivatives .
Scientific Research Applications
6-hydroxy-N-(2-methylphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.
Industry: Its chemical properties may be leveraged in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-hydroxy-N-(2-methylphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form stable complexes with metal cations, which can influence various biological and chemical processes . Additionally, its hydroxy and quinoline groups play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid 4-methoxyanilide
- 7-hydroxy-N-(4-methylphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
- 7-hydroxy-N-(2-methylphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
Uniqueness
6-hydroxy-N-(2-methylphenyl)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is unique due to its specific substitution pattern and the presence of both hydroxy and quinoline groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C19H16N2O3 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
9-hydroxy-N-(2-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C19H16N2O3/c1-11-5-2-3-8-14(11)20-18(23)15-17(22)13-7-4-6-12-9-10-21(16(12)13)19(15)24/h2-8,22H,9-10H2,1H3,(H,20,23) |
InChI Key |
WXIGPQBAUPTCDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O |
Origin of Product |
United States |
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